molecular formula C20H21FN6O3S B2400525 Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 894058-52-7

Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2400525
CAS No.: 894058-52-7
M. Wt: 444.49
InChI Key: XIWRMRFLONFWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H21FN6O3S and its molecular weight is 444.49. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Triazole compounds, like Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, are known to interact with a variety of enzymes and receptors in biological systems, showing versatile biological activities

Cellular Effects

The cellular effects of this compound are not well-studied. Triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes need to be investigated.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Triazole compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

ethyl 4-[2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O3S/c1-2-30-20(29)26-11-9-25(10-12-26)18(28)13-31-19-23-22-17-8-7-16(24-27(17)19)14-3-5-15(21)6-4-14/h3-8H,2,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWRMRFLONFWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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